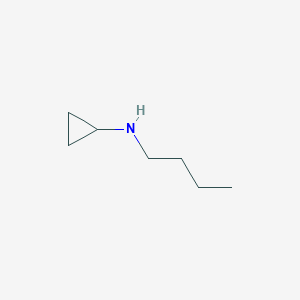
N-butylcyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butylcyclopropanamine is a chemical compound that belongs to the class of cyclopropanamines. It is characterized by a cyclopropane ring attached to a butylamine group. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-butylcyclopropanamine typically involves the reaction of cyclopropylamine with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, this compound can be produced by mixing n-butanol, ammonia, and hydrogen in a mole ratio of 1: (2-7): (3-7). The reaction is conducted at a temperature range of 160-220°C under a pressure of 0.3-0.8 MPa, using a suitable catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: N-butylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-butylcyclopropanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.
Industry: It is utilized in the production of pharmaceuticals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-butylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- N-methylcyclopropanamine
- N-ethylcyclopropanamine
- N-propylcyclopropanamine
Comparison: N-butylcyclopropanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H15N |
|---|---|
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
N-butylcyclopropanamine |
InChI |
InChI=1S/C7H15N/c1-2-3-6-8-7-4-5-7/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
JCGRNPRBHMFNHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13217485.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13217493.png)

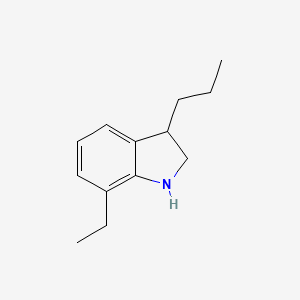
![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)
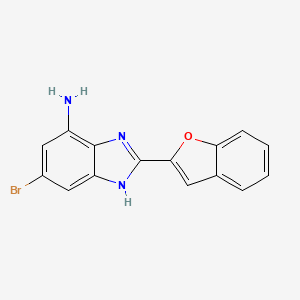
![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)
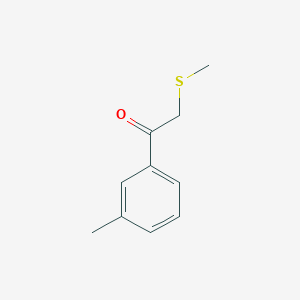
![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)

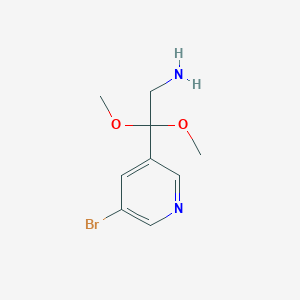
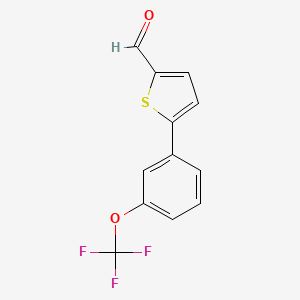

![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)
